molecular formula C14H16ClNO3S B7877113 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B7877113
M. Wt: 313.8 g/mol
InChI Key: TYPCZFJWGREUHR-UHFFFAOYSA-N
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Description

  • The cyclobutylcarbonyl group can be introduced via acylation using cyclobutanecarbonyl chloride.
  • Reaction conditions: This step often requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
  • Sulfonylation:

    • The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid.
    • Reaction conditions: This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps:

    • Formation of the Tetrahydroquinoline Core:

      • The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
      • Reaction conditions: Typically carried out in the presence of an acid catalyst at elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions: 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:

    • Nucleophilic Substitution:

      • The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
      • Common reagents: Amines, alcohols, and thiols.
      • Major products: Sulfonamides, sulfonate esters, and sulfonothioates.
    • Reduction:

      • The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
      • Major products: Corresponding alcohol derivatives.
    • Oxidation:

      • The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
      • Common reagents: Potassium permanganate, chromium trioxide.
      • Major products: Quinoline derivatives.

    Scientific Research Applications

    1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has several applications in scientific research:

    • Medicinal Chemistry:

      • This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
    • Materials Science:

      • It can be utilized in the development of novel materials with specific electronic or optical properties due to its unique structural features.
    • Biological Studies:

      • The compound can serve as a probe or inhibitor in biochemical assays to study enzyme functions and signaling pathways.

    Mechanism of Action

    The mechanism of action of 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride depends on its specific application:

    • Molecular Targets:

      • In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
      • In materials science, its electronic properties can influence the behavior of the materials it is incorporated into.
    • Pathways Involved:

      • The compound may affect various biochemical pathways, including those involved in signal transduction and metabolic processes.

    Comparison with Similar Compounds

    • 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
    • 1-(Cyclopentylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
    • 1-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
  • Uniqueness:

    • The cyclobutylcarbonyl group imparts unique steric and electronic properties, which can influence the compound’s reactivity and interactions with biological targets.
    • The combination of the tetrahydroquinoline core with the sulfonyl chloride group provides a versatile scaffold for further functionalization and application in various fields.
  • This detailed overview should provide a comprehensive understanding of 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-(cyclobutanecarbonyl)-3,4-dihydro-2H-quinoline-6-sulfonyl chloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H16ClNO3S/c15-20(18,19)12-6-7-13-11(9-12)5-2-8-16(13)14(17)10-3-1-4-10/h6-7,9-10H,1-5,8H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TYPCZFJWGREUHR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C1)C(=O)N2CCCC3=C2C=CC(=C3)S(=O)(=O)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H16ClNO3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    313.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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